Cas no 2172012-03-0 (lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate)

lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
- lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate
-
- Inchi: 1S/C8H13NO3.Li.H/c10-8(11)6-1-2-9-3-4-12-5-7(6)9;;/h6-7H,1-5H2,(H,10,11);;
- InChI Key: RMVIUYSIVXERMJ-UHFFFAOYSA-N
- SMILES: C(C1CCN2CCOCC12)(=O)O.[LiH]
lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM461874-500mg |
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate |
2172012-03-0 | 95%+ | 500mg |
$876 | 2024-07-18 | |
Enamine | EN300-1588613-1.0g |
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate |
2172012-03-0 | 95% | 1g |
$1029.0 | 2023-06-04 | |
Chemenu | CM461874-100mg |
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate |
2172012-03-0 | 95%+ | 100mg |
$406 | 2024-07-18 | |
Enamine | EN300-1588613-100mg |
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate |
2172012-03-0 | 95.0% | 100mg |
$355.0 | 2023-09-23 | |
Enamine | EN300-1588613-1000mg |
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate |
2172012-03-0 | 95.0% | 1000mg |
$1029.0 | 2023-09-23 | |
Enamine | EN300-1588613-0.5g |
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate |
2172012-03-0 | 95% | 0.5g |
$803.0 | 2023-06-04 | |
Enamine | EN300-1588613-50mg |
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate |
2172012-03-0 | 95.0% | 50mg |
$238.0 | 2023-09-23 | |
Enamine | EN300-1588613-250mg |
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate |
2172012-03-0 | 95.0% | 250mg |
$509.0 | 2023-09-23 | |
Enamine | EN300-1588613-5000mg |
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate |
2172012-03-0 | 95.0% | 5000mg |
$2981.0 | 2023-09-23 | |
Enamine | EN300-1588613-500mg |
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate |
2172012-03-0 | 95.0% | 500mg |
$803.0 | 2023-09-23 |
lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate Related Literature
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate
Research Briefing on Lithium(1+) Ion Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate (CAS: 2172012-03-0)
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate (CAS: 2172012-03-0) is a novel chemical entity that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique heterocyclic structure, has shown promising potential in various therapeutic applications, particularly in the modulation of neurological and psychiatric disorders. The following briefing synthesizes the latest research findings on this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Recent studies have elucidated the molecular structure and physicochemical properties of lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate. The compound features a lithium cation complexed with a carboxylate anion derived from a hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine scaffold. This structural configuration imparts unique stability and bioavailability, making it an attractive candidate for drug development. Computational modeling and X-ray crystallography have confirmed the compound's three-dimensional conformation, which is critical for understanding its interaction with biological targets.
Pharmacological investigations have revealed that this compound exhibits significant activity in modulating neurotransmitter systems, particularly those involving glutamate and GABA. In vitro and in vivo studies demonstrate its ability to cross the blood-brain barrier efficiently, suggesting potential applications in treating conditions such as bipolar disorder, depression, and neurodegenerative diseases. Notably, the lithium component may contribute to mood-stabilizing effects, while the heterocyclic moiety could enhance target specificity and reduce off-target side effects.
Current research efforts are focused on optimizing the synthesis and formulation of lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate to improve its pharmacokinetic profile. Recent advancements in green chemistry have enabled more efficient production routes, reducing environmental impact while maintaining high yields and purity. Additionally, preclinical trials are underway to evaluate its safety and efficacy in animal models, with preliminary results indicating favorable tolerability and therapeutic potential.
In conclusion, lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate represents a promising avenue for future drug development. Its unique chemical structure and pharmacological properties position it as a potential breakthrough in the treatment of neurological and psychiatric disorders. Continued research and clinical validation will be essential to fully realize its therapeutic benefits and bring it closer to clinical application.
2172012-03-0 (lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate) Related Products
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)




